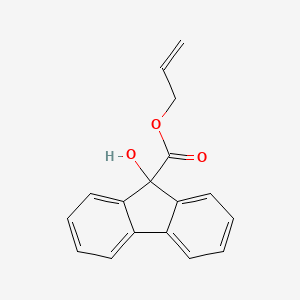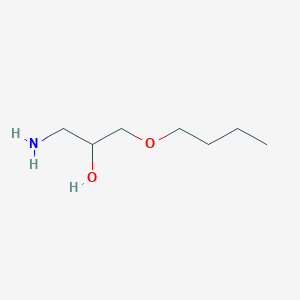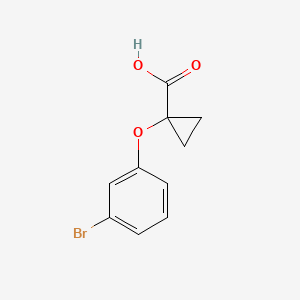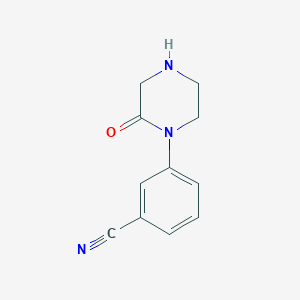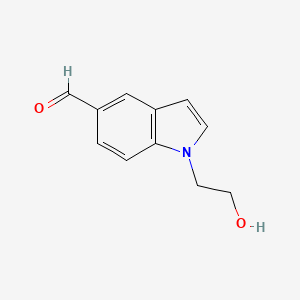
1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes This particular compound is characterized by the presence of a hydroxyethyl group at the 1-position and an aldehyde group at the 5-position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of indole-5-carboxaldehyde with ethylene oxide under basic conditions to introduce the hydroxyethyl group. Another method includes the use of 2-hydroxyethylamine as a starting material, which undergoes a condensation reaction with indole-5-carboxaldehyde.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases can be employed to enhance the reaction rate and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 1-(2-Hydroxyethyl)-1H-indole-5-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of indole-based biochemical pathways and their role in cellular processes.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, further modulating its biological activity.
類似化合物との比較
1-(2-Hydroxyethyl)-3-methylindole: Similar structure but with a methyl group at the 3-position.
1-(2-Hydroxyethyl)-2-methylindole: Similar structure but with a methyl group at the 2-position.
1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde: Similar structure but with an aldehyde group at the 3-position.
Uniqueness: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde is unique due to the specific positioning of the hydroxyethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)indole-5-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-6-5-12-4-3-10-7-9(8-14)1-2-11(10)12/h1-4,7-8,13H,5-6H2 |
InChIキー |
WMUBGRYNEIXRAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2CCO)C=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



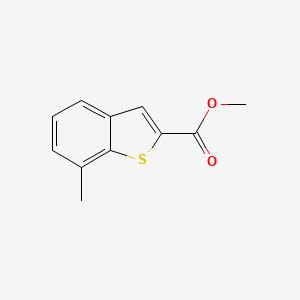

![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)



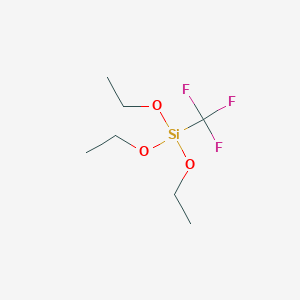
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)
